MOF Interpenetration Degree and Coinage-Metal Ion Sensing Selectivity: 9,9-Diethyl (L2) Versus 9-H (L3) Dipyridyl Fluorene Ligands
When combined with 9,9-diethyl-9H-fluorene-2,7-dicarboxylic acid (H₂L1) and Zn(II) under identical solvothermal conditions, the 9,9-diethyl-substituted dipyridyl ligand L2 (the target compound) yields a 3-fold interpenetrated MOF [Zn₄(L1)₄(L2)₂]ₙ (compound 1) featuring exclusively fully coordinated dinuclear paddlewheel clusters. In contrast, the 9-unsubstituted analogue 2,7-di(pyridin-4-yl)-9H-fluorene (L3) produces a 4-fold interpenetrated framework [Zn₄(L1)₄(L3)₂]ₙ (compound 2) containing an equimolar mixture of fully and partially coordinated clusters, leaving exposed carboxylate oxygen sites [1]. This structural divergence directly governs sensing performance: compound 1 (L2-based) exhibits selective fluorescence quenching exclusively toward Au³⁺ with a detection limit of 0.99 μM, whereas compound 2 (L3-based) displays non-selective multi-ion quenching toward Au³⁺ (LOD 2.42 μM), Ag⁺ (LOD 2.51 μM), and Cu²⁺ (LOD 2.15 μM) in aqueous media [1].
| Evidence Dimension | MOF interpenetration degree, cluster coordination, and Au³⁺ sensing selectivity |
|---|---|
| Target Compound Data | 3-fold interpenetrated MOF; fully coordinated paddlewheel clusters; selective Au³⁺ detection, LOD = 0.99 μM |
| Comparator Or Baseline | L3 (2,7-di(pyridin-4-yl)-9H-fluorene): 4-fold interpenetrated MOF; mixed fully/partially coordinated clusters; multi-ion quenching: Au³⁺ LOD 2.42 μM, Ag⁺ LOD 2.51 μM, Cu²⁺ LOD 2.15 μM |
| Quantified Difference | 3-fold vs. 4-fold interpenetration; Au³⁺ LOD improvement factor of ~2.4×; single-ion selectivity vs. multi-ion response |
| Conditions | Zn(II) solvothermal synthesis with H₂L1 co-ligand; fluorescence quenching in aqueous media |
Why This Matters
For researchers constructing luminescent MOF sensors for coinage metal ions, the 9,9-diethyl substituent is the structural determinant that converts a non-selective multi-ion quenching framework into a Au³⁺-selective sensor with a 2.4-fold lower detection limit, directly impacting application-specific ligand selection.
- [1] Ni, S.-C.; Wu, D.-Y.; Liu, X.; Li, X.; Chai, Y.; Xue, J.-P. Subtle Ligand-Substituent Steric Modifications Control Framework Interpenetration with Distinct Luminescent Responses to Coinage Metal Ions. Inorg. Chem. 2026, DOI: 10.1021/acs.inorgchem.5c06042 View Source
